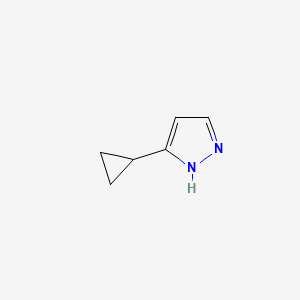

3-cyclopropyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-5(1)6-3-4-7-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWDVWSJMDFNQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905214 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100114-57-6, 1071497-79-4 | |

| Record name | 3-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Cyclopropyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of 1h Pyrazole Scaffolds in Organic Chemistry Research

The 1H-pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, holds a significant position in the field of organic and medicinal chemistry. mdpi.comscispace.com These heterocyclic compounds are not only structural components of various approved drugs but are also found in bioactive natural products. tandfonline.com The versatility of the pyrazole (B372694) ring allows for a wide range of chemical modifications, leading to a diverse array of biological activities. globalresearchonline.netbohrium.com

Historically, pyrazole derivatives have been instrumental in the development of pharmaceuticals. For instance, the discovery of the antipyretic action of a pyrazole derivative in 1883 marked a significant milestone. scispace.com Today, drugs containing the pyrazole core are used to treat a variety of conditions, including different types of cancer, HIV, and pulmonary hypertension. tandfonline.com The wide spectrum of pharmacological properties associated with pyrazole derivatives includes antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities. mdpi.comscispace.comglobalresearchonline.netbohrium.com

The synthetic accessibility and the ability to introduce various substituents onto the pyrazole ring have made it a "privileged scaffold" in drug discovery. tandfonline.com Researchers continuously explore new synthetic routes and functionalization strategies to create novel pyrazole-based compounds with enhanced therapeutic potential. mdpi.combohrium.com The construction of the pyrazole ring is often achieved through classical cyclocondensation reactions or [3+2] cycloaddition reactions. mdpi.com

Unique Research Significance of Cyclopropyl Substitution in Heterocyclic Systems

The incorporation of a cyclopropyl (B3062369) group into heterocyclic systems imparts unique conformational and electronic properties to the parent molecule. chembk.com Cyclopropanes are known for their high ring strain, which makes them reactive and valuable building blocks in organic synthesis. rsc.org This strain, a combination of angle and torsional strain, enables them to participate in ring-opening reactions, providing pathways to more complex molecular architectures. rsc.orgresearchgate.net

In the context of drug design, the cyclopropyl group is often used to explore the structure-activity relationships of a lead compound. Its small size and rigid nature can provide valuable insights into the spatial requirements of a biological target. Furthermore, the unique chemical reactivity of the cyclopropane (B1198618) ring can be exploited to create novel analogs and derivatives. rsc.org

Scope and Objectives of Academic Research on 3 Cyclopropyl 1h Pyrazole

Historical Overview of this compound Synthesis

The journey into pyrazole synthesis began in 1883 with Ludwig Knorr's landmark discovery. acs.orgsci-hub.se His work established the fundamental approach to pyrazole ring construction through the condensation reaction of β-dicarbonyl compounds, such as ethyl acetoacetate, with hydrazine (B178648) derivatives. researchgate.netrsc.org This classical method, known as the Knorr pyrazole synthesis, laid the groundwork for over a century of research and development in pyrazole chemistry. rsc.orgbeilstein-journals.org While Knorr's initial work did not specifically target this compound, the principles he established are the bedrock upon which later syntheses of cyclopropyl-substituted pyrazoles were built. Another early classical method, developed by Hans von Pechmann in 1898, involved the reaction of acetylene (B1199291) with diazomethane (B1218177), further expanding the toolkit for creating the pyrazole core. acs.org The adaptation of these foundational methods to incorporate the cyclopropyl group represents a significant evolution in the field, driven by the pursuit of novel bioactive molecules.

Contemporary Approaches to Pyrazole Ring Formation Featuring Cyclopropyl Moieties

Modern synthetic chemistry has introduced a variety of sophisticated methods for the construction of the pyrazole ring, specifically tailored to include cyclopropyl substituents. These approaches offer improvements in efficiency, regioselectivity, and substrate scope over classical methods.

Cyclization Reactions Utilizing Hydrazines and 1,3-Diketone Equivalents

The reaction between a hydrazine and a 1,3-dicarbonyl compound remains the most prevalent and direct method for synthesizing the pyrazole ring, a classic transformation known as the Knorr pyrazole synthesis. researchgate.net This method's enduring popularity is due to its simplicity and the ready availability of the starting materials. researchgate.netrsc.org To synthesize this compound, a key precursor is a 1,3-diketone bearing a cyclopropyl group, such as 1-cyclopropyl-1,3-butanedione.

The mechanism of the Knorr synthesis begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-diketone to form a hydrazone intermediate. rsc.orgacs.org Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring. acs.orgacs.org When using a non-symmetrical 1,3-diketone and a substituted hydrazine, the reaction can lead to a mixture of regioisomers. organic-chemistry.org The regioselectivity is influenced by several factors, including the reaction pH, solvent, and the electronic and steric properties of the substituents on both the diketone and the hydrazine. organic-chemistry.org For instance, the more electrophilic carbonyl carbon is typically attacked first, and the less sterically hindered nitrogen of a substituted hydrazine is generally the more nucleophilic. acs.org

Recent advancements have focused on improving the regioselectivity and reaction conditions. The use of aprotic dipolar solvents has been shown to provide better results than traditional polar protic solvents like ethanol (B145695). rsc.org

Table 1: Examples of Pyrazole Synthesis from 1,3-Diketones and Hydrazines

| 1,3-Diketone Precursor | Hydrazine Derivative | Product(s) | Yield (%) | Conditions | Reference |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diketones | Arylhydrazine | 1-Aryl-3-aryl-5-trifluoromethylpyrazole & 1-Aryl-5-aryl-3-trifluoromethylpyrazole | 74-77 | N,N-dimethylacetamide, ambient temperature | rsc.org |

| 2-Substituted 1,3-diketones | Arylhydrazines | Trisubstituted pyrazoles | 79-89 | Not specified | rsc.org |

| Ethyl benzoylacetate | Phenylhydrazine | 3-Phenyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) | High | 1-Propanol, glacial acetic acid, ~100°C | rsc.org |

[3+2] Cycloaddition Strategies in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. researchgate.net This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of cyclopropyl-substituted pyrazoles, this typically involves a cyclopropyl-containing alkyne or alkene as the dipolarophile and a diazo compound or a nitrile imine as the 1,3-dipole.

A common approach is the Huisgen cycloaddition, which utilizes the reaction of a diazo compound, such as diazomethane or its derivatives, with an alkyne. researchgate.net To obtain a this compound, a cyclopropyl-substituted alkyne would be the required starting material. The use of alkyne surrogates, such as vinyl halides, can overcome issues related to the accessibility and regioselectivity of alkyne cycloadditions. researchgate.net These surrogates are alkenes with a leaving group that can be eliminated in situ to form the aromatic pyrazole ring. researchgate.net

Another significant [3+2] cycloaddition strategy employs nitrile imines, which can be generated in situ from hydrazonoyl halides. mdpi.com These nitrile imines react efficiently with various dipolarophiles. For instance, their reaction with vinylsulfonium salts under mild conditions provides pyrazole derivatives with high regioselectivity and good yields. mdpi.com The strained cyclopropane (B1198618) ring itself can also participate in [3+2] cycloadditions with alkynes or alkenes, leading to fused bicyclic systems. Current time information in Bangalore, IN.

Recent research has also demonstrated the silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane, allowing for the synthesis of complex pyrazoles under mild conditions. nih.gov

Transformations Involving Cyclopropyl Oximes

The transformation of oximes, particularly α,β-unsaturated oximes and their derivatives, provides an alternative route to the pyrazole core. While less common than the diketone condensation, these methods offer unique pathways for constructing substituted pyrazoles. An iodine(III)-catalyzed synthesis of fully functionalized NH-pyrazoles from α,β-unsaturated hydrazones and oximes has been reported. beilstein-journals.org This reaction proceeds through a sequence of cyclization, a 1,2-aryl shift, aromatization, and detosylation. beilstein-journals.org

A notable development is the divergent synthesis of fully substituted isoxazoles and pyrazoles from cyclopropyl oximes. rsc.org For example, the reaction of cyclopropyl oximes under Appel conditions (using carbon tetrabromide and triphenylphosphine) can lead to substituted isoxazoles via cyclopropyl ring opening and subsequent recyclization. rsc.org While the direct conversion to pyrazoles from cyclopropyl oximes is a more specialized area, domino reactions involving vinylcyclopropyl oxime ethers have been explored. For instance, the addition of a thiyl radical to a vinylcyclopropyl oxime ether can trigger a cascade of ring-opening and subsequent cyclization reactions. researchgate.net These methods highlight the synthetic versatility of the cyclopropyl oxime scaffold in accessing heterocyclic systems.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become increasingly important in pyrazole synthesis. google.comrsc.org Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the application of energy-efficient techniques like microwave irradiation. google.comthieme-connect.com

The use of water as a solvent is a cornerstone of green synthesis, offering a non-toxic and renewable medium. thieme-connect.com Various catalyst systems, including nano-organocatalysts and magnetic nanoparticles, have been developed to facilitate pyrazole synthesis in aqueous media or under solvent-free conditions, often with improved yields and shorter reaction times. acs.orgbeilstein-journals.org For example, a metal- and solvent-free cascade reaction mediated by iodine has been developed for the synthesis of amino pyrazole thioether derivatives. Another approach involves using tetrabutylammonium (B224687) bromide (TBAB), an organic ionic salt, as a polar reaction medium at room temperature under solvent-free conditions, with reported yields between 75-86%. beilstein-journals.org

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, significantly accelerating a wide range of reactions, including the synthesis of pyrazoles. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.

Microwave irradiation has been successfully applied to the classical Knorr synthesis and its variations. For example, the synthesis of pyrazoline derivatives from chalcones (α,β-unsaturated ketones) and various hydrazines can be efficiently carried out in ethanol with a catalytic amount of glacial acetic acid under microwave irradiation. Solvent-free microwave-assisted synthesis is another highly effective green approach. mdpi.com The cyclization of chalcones with hydrazine hydrate (B1144303) and subsequent acetylation can be performed under solvent-free conditions using a solid acid catalyst like SiO2-H2SO4, with yields exceeding 85% in just 4-6 minutes of microwave irradiation. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

| Synthesis of pyrano[2,3-c]pyrazoles | 80°C, 1.4 hours, 80% yield | 25 minutes, 88% yield | |

| Cyclization of chalcones and hydrazine hydrate | 5-7 hours (in acetone) | 4-7 minutes (solvent-free) | |

| Synthesis of 4-arylidenepyrazolones | Multiple steps, long reaction times | One-pot, 10 minutes, 51-98% yields |

Flow Chemistry Applications

Flow chemistry has emerged as a powerful alternative to traditional batch synthesis, offering improved safety, scalability, and control over reaction parameters. mdpi.com The synthesis of pyrazole derivatives, including those with cyclopropyl moieties, has been successfully adapted to continuous-flow processes.

A notable example is the development of a multistep continuous flow machine for preparing pyrazoles through a metal-free amine-redox process. rsc.org This system allows for the safe handling of potentially hazardous intermediates. In a specific application, a telescoped flow process was utilized for the synthesis of N-aryl pyrazoles from anilines in a three-step sequence involving diazotization, reduction to a hydrazine intermediate, and subsequent reaction with a ketoenamine. acs.org This methodology minimizes the accumulation of energetic diazonium salts and hydrazines, enabling safer scale-up. acs.org

Catalytic Approaches (e.g., Metal-Catalyzed, Organocatalytic)

Catalysis provides efficient and selective pathways for constructing the pyrazole core and its derivatives. Both metal-based and organic catalysts have been instrumental in developing novel synthetic routes.

Metal-Catalyzed Synthesis: Copper catalysis is prominent in the synthesis of pyrazole compounds. A versatile method involves a copper-catalyzed relay oxidation strategy, where oxime acetates, amines, and aldehydes undergo a cascade reaction to form 1,3- and 1,3,4-substituted pyrazoles. rsc.org This process is noted for its use of an inexpensive catalyst and green oxidants, proceeding through the formation and subsequent oxidative dehydrogenation of a pyrazoline intermediate. rsc.org

A significant advancement is the copper-catalyzed hydroamination for the enantioselective addition of pyrazoles to cyclopropenes. nih.govdicp.ac.cn This reaction produces chiral N-cyclopropyl pyrazoles with high regio-, diastereo-, and enantiocontrol under mild conditions. nih.govdicp.ac.cn The mechanism is proposed to involve the deprotonation of the pyrazole by a base, generating a Cu-pyrazolate catalyst that undergoes aminocupration with the cyclopropene (B1174273). nih.gov This method is particularly valuable as it allows for the late-stage cyclopropylation of pyrazoles. nih.govdicp.ac.cn The reaction accommodates a variety of substituents on both the pyrazole and cyclopropene moieties. nih.gov

| Pyrazole Substrate | Cyclopropene Substituent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|

| Pyrazole | Methyl | 94 | 91:9 |

| 3-Methylpyrazole | Methyl | 91 | 91:9 |

| 3,5-Dimethylpyrazole | Methyl | 40 | 92:8 |

| 4-Bromopyrazole | Methyl | 85 | 99:1 |

| 4-Chloropyrazole | Methyl | 80 | 99:1 |

| 3-(Trifluoromethyl)pyrazole | Methoxy | 65 | 96:4 |

| 3-Aminopyrazole | Amide | 90 | 99:1 |

Organocatalytic Synthesis: Organocatalysis offers a metal-free alternative for pyrazole synthesis. A robust method employs a pyrrolidine-benzoic acid salt to catalyze a one-pot, three-component reaction between 4-unsubstituted pyrazolones, aryl aldehydes, and aryl methyl ketones. acs.org This process facilitates the sequential formation of two C=C bonds through a double condensation reaction, yielding 1,3-diarylallylidene pyrazolones in good to high yields and as single geometrical isomers. acs.org

Interestingly, simple pyrazoles themselves have been shown to act as efficient bifunctional organocatalysts. rsc.org They can promote the C–H carboxylation of alkynes with CO2, rivaling the efficiency of some metal catalysts in this transformation. rsc.org

Strategies for Late-Stage Cyclopropyl Introduction onto Pyrazole Rings

Late-stage functionalization is a critical strategy in medicinal chemistry for the rapid diversification of complex molecules. Introducing a cyclopropyl group onto a pre-formed pyrazole ring can significantly alter the molecule's biological properties.

A key strategy for late-stage N-cyclopropylation is the copper-catalyzed enantioselective hydroamination of pyrazoles with cyclopropenes, as detailed previously. nih.govdicp.ac.cn This method is highly effective for installing a cyclopropyl group directly onto a nitrogen atom of the pyrazole ring with high control over stereochemistry. nih.gov The reaction demonstrates high regioselectivity, favoring the more sterically hindered nitrogen of unsymmetrical pyrazoles, a rare outcome in pyrazole functionalization. dicp.ac.cn This approach is compatible with various functional groups, making it a powerful tool for modifying complex pyrazole-containing molecules at a late stage of a synthetic sequence. nih.govdicp.ac.cn

C-C Bond Cleavage Reactions Leading to Pyrazoles

While less common, synthetic strategies involving carbon-carbon bond cleavage can provide unique pathways to complex heterocyclic systems. A notable example is a base-induced reaction between 1,3,5-trisubstituted pentane-1,5-diones and substituted 3-amino-1H-pyrazoles. nih.govacs.org This reaction does not form the pyrazole ring itself via C-C cleavage, but rather uses the pyrazole as a building block to construct a fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system through the cleavage of a C-C bond in the diketone starting material. acs.orgresearchgate.net

The proposed mechanism involves the initial condensation of the aminopyrazole with the diketone. acs.org Subsequent base-induced cyclization proceeds via an intramolecular nucleophilic attack of the pyrazolide anion, leading to the elimination of an acetophenone (B1666503) derivative and the cleavage of a carbon-carbon bond. acs.org The resulting dihydropyrazolo[1,5-a]pyrimidine is then oxidized to the final aromatic product. acs.org This methodology is valued for its wide substrate scope and use of readily available starting materials. acs.org

| 1,5-Diketone Substituent (R1) | 3-Amino-1H-Pyrazole Substituent (R2) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenyl | H | KOtBu | 120 | 85 |

| 4-Chlorophenyl | H | KOtBu | 120 | 82 |

| 4-Methoxyphenyl | H | KOtBu | 120 | 80 |

| 2-Naphthyl | H | KOtBu | 120 | 75 |

| Phenyl | Phenyl | KOtBu | 120 | 78 |

| Phenyl | Methyl | KOtBu | 120 | 72 |

Synthesis of Precursors to this compound

The synthesis of this compound relies on the availability of key precursors. A common and direct precursor is 3-cyclopropyl-3-oxopropanenitrile, which can undergo a cyclization reaction with hydrazine hydrate in a solvent like ethanol under reflux to form the pyrazole ring.

Another synthetic route involves the oxidative dehydrogenation of a bipyrazole precursor. researchgate.net Specifically, the reaction of 4,4′,5,5′-tetrahydro-3H,3′H-3,3′-bipyrazole with manganese dioxide (MnO2) in benzene (B151609) at room temperature yields a mixture of 3,3′-bipyrazole and this compound. researchgate.net The formation of the cyclopropyl-pyrazole is proposed to occur through the elimination of a nitrogen molecule from one of the dihydropyrazole rings of the starting material. researchgate.net

Furthermore, functionalized precursors like 3-cyclopropyl-5-nitro-1H-pyrazole serve as intermediates for creating more complex derivatives. google.com This nitro-substituted pyrazole can be prepared and subsequently used in further synthetic transformations, such as reduction of the nitro group to an amine, which can then be acylated or used in coupling reactions. google.com

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The reaction's outcome is largely dictated by the regioselectivity and the electronic influence of existing substituents.

The pyrazole nucleus possesses two nitrogen atoms—one pyrrole-like and one pyridine-like—and three carbon atoms. encyclopedia.pub Generally, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich and nucleophilic site. nih.govimperial.ac.uknih.gov This is in contrast to the C3 and C5 positions, which are less reactive towards electrophiles. nih.gov The reaction proceeds via a typical electrophilic aromatic substitution (SEAr) mechanism, involving the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity. imperial.ac.uk For N-unsubstituted pyrazoles, the amphoteric nature of the ring, acting as both an acid and a base, must be considered, as protonation in acidic media can influence reactivity. encyclopedia.pub

Studies on various pyrazole systems confirm the high reactivity of the C4 position. For instance, bromination and subsequent Suzuki coupling are effective methods to introduce aryl groups specifically at this position due to its high nucleophilicity. nih.gov Similarly, the Vilsmeier-Haack reaction introduces a formyl group at the C4 position. scispace.com

The cyclopropyl group at the C3 position significantly modulates the reactivity of the pyrazole ring. Due to its strained, three-membered ring structure, the cyclopropyl group exhibits partial sp2 character and can act as an electron-donating group through conjugation with the pyrazole π-system. This donation of electron density further enhances the nucleophilicity of the C4 position, making it even more susceptible to electrophilic attack compared to an unsubstituted pyrazole.

Research comparing cyclopropyl-substituted pyrazoles with their phenyl or methyl analogues has shown that the cyclopropyl group's strain increases reactivity. For example, electrophilic substitution at the C4 position is reported to be significantly faster for cyclopropyl-substituted pyrazoles than for their phenyl counterparts. This heightened reactivity underscores the cyclopropyl group's role in activating the pyrazole ring towards electrophiles. However, the group also introduces steric hindrance, which can influence the approach of bulky electrophiles.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the pyrazole ring itself are less common because the ring system is inherently electron-rich. nih.gov Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or a suitable leaving group at one of the carbon positions.

However, functional groups attached to the pyrazole core can readily participate in nucleophilic substitution reactions. A prominent example is the acylation of the amino group in 3-cyclopropyl-1H-pyrazol-5-amine derivatives. Studies have shown that 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine can be readily reacted with various substituted aromatic acid chlorides in the presence of a base like triethylamine (B128534) to yield a series of N-acyl-substituted pyrazoles. tandfonline.comtandfonline.com This reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. tandfonline.comtandfonline.com

Table 1: Nucleophilic Acylation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

| Reagent (Acid Chloride) | Product | Solvent/Base | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | Dichloromethane/Triethylamine | tandfonline.comtandfonline.com |

| 3-Bromobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-bromobenzamide | Dichloromethane/Triethylamine | tandfonline.com |

In another context, the chlorine atom at the C4 position of derivatives like 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can be replaced by various nucleophiles, such as amines or thiols, providing a pathway to further functionalized pyrazoles.

Metalation and Lithiation Strategies for Functionalization

Deprotonative metalation is a powerful strategy for the regioselective functionalization of pyrazoles. The most acidic C-H bond in the pyrazole ring is typically at the C5 position, which can be selectively deprotonated by strong bases. nih.gov This allows for the introduction of an electrophile at a position that is not accessible through direct electrophilic substitution.

Lithiation using strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) has been a standard method. nih.gov However, studies on N-difluorocyclopropyl-pyrazole have indicated that the molecule can be unstable under these conditions, leading to complex product mixtures and suggesting that the cyclopropyl moiety may be sensitive to lithiation. sci-hub.se

To overcome such stability issues, milder and more selective metalating agents have been developed. Mixed lithium-zinc amide bases, such as TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidino), have proven effective for the deprotonation of various heterocycles. nih.govresearchgate.net These reagents often exhibit higher regioselectivity and functional group tolerance compared to traditional lithium amides. nih.gov The regioselectivity of these reactions is governed by thermodynamic factors, with deprotonation occurring at the most acidic site, which can be predicted using pKa calculations. nih.govresearchgate.net For N-aryl pyrazoles, this combination has been successfully used for deproto-metallation, followed by trapping with electrophiles like iodine to yield functionalized products. researchgate.net This strategy offers a controlled way to functionalize the this compound core, potentially avoiding the decomposition associated with stronger bases.

Cycloaddition Reactions Involving the Pyrazole Ring System

The aromatic nature of the pyrazole ring makes it generally unreactive as a diene or dienophile in typical cycloaddition reactions. Its stability means it does not readily participate in reactions that would disrupt its aromatic π-system.

However, the synthesis of the pyrazole ring system itself is frequently accomplished through a [3+2] cycloaddition, specifically a 1,3-dipolar cycloaddition reaction. nih.govscispace.commdpi.com This is one of the most fundamental methods for constructing the pyrazole core. mdpi.com In this approach, a 1,3-dipole, such as a diazo compound or a nitrilimine, reacts with a dipolarophile, typically an alkyne or an alkene. nih.govscispace.com

For instance, the reaction of a diazo compound with an alkyne can yield a pyrazole derivative. mdpi.com Similarly, nitrilimines, often generated in situ from hydrazones, react with alkenes to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov The synthesis of this compound would thus involve a precursor containing a cyclopropyl group, such as a cyclopropyl-substituted alkyne or a diazoalkane reacting with a cyclopropyl-containing dipolarophile. While the final this compound product is stable, its formation is a direct result of a cycloaddition pathway. beilstein-journals.org

Oxidative and Reductive Transformations

The this compound scaffold can undergo various oxidative and reductive transformations, typically involving either the substituents or, under specific conditions, the pyrazole ring itself.

Oxidative Reactions: The pyrazole ring is relatively resistant to oxidation, but attached functional groups can be readily oxidized. For example, the amino group of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine undergoes oxidative dehydrogenative coupling in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) to form the corresponding azo compound, (E)-1,2-bis(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)diazene. nih.gov This reaction can be combined with iodination at the C4 position, which is an electrophilic substitution. nih.govacs.org

In a different transformation, this compound itself can be formed through the oxidative dehydrogenation of a precursor molecule. The oxidative dehydrogenation of 4,4′,5,5′-tetrahydro-3H,3′H-3,3′-bipyrazole with manganese dioxide (MnO₂) yields a mixture including this compound. scispace.com This formation is proposed to occur via the elimination of a nitrogen molecule from one of the dihydropyrazole rings of the starting material. scispace.com

Reductive Reactions: The pyrazole ring is generally stable to reduction. Catalytic hydrogenation, for example, typically does not affect the aromatic ring under conditions where other functional groups are reduced. sci-hub.se However, the stability can be context-dependent. In the case of N-difluorocyclopropyl-pyrazole, catalytic hydrogenation (H₂/Pd-C) was reported to be unsuccessful, leading to a complex mixture of products, suggesting instability of the difluorocyclopropane moiety under these conditions. sci-hub.se This indicates that while the pyrazole core is robust, the combination with a strained cyclopropyl ring can lead to decomposition under certain reductive conditions.

Reduction of functional groups attached to the pyrazole ring is more common. For example, a nitro group on the ring can be reduced to an amine using reagents like iron in the presence of ammonium (B1175870) chloride, and carboxylic acid groups can be reduced to alcohols using lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄). sci-hub.se

Studies on Ring-Opening and Ring-Expansion of the Cyclopropyl Moiety

The cyclopropyl group attached to the pyrazole ring is a source of significant ring strain, making it susceptible to various chemical transformations. This inherent strain influences the molecule's conformational stability and electronic properties, rendering the cyclopropyl moiety prone to ring-opening and ring-expansion reactions under specific conditions. vulcanchem.com

Research has shown that the cyclopropane ring can be activated for C-C bond cleavage by the presence of electron-donating and electron-withdrawing groups. rsc.org In the context of this compound derivatives, the pyrazole ring itself can influence the reactivity of the attached cyclopropyl group. The strain in the cyclopropyl ring makes it susceptible to opening under acidic or oxidative conditions. vulcanchem.com For instance, studies on related cyclopropyl imines have demonstrated that metal-promoted ring-opening reactions can occur, leading to the formation of metallacyclic intermediates. nih.gov Specifically, the reaction of a cyclopropyl imine with a titanium complex resulted in an azatitanacyclohexene, which could then undergo further rearrangement. nih.gov

Ring-expansion reactions of cyclopropyl derivatives have also been documented, providing pathways to larger ring systems. A notable example is the regioselective ring expansion of alkynyl cyclopropanes to highly substituted cyclobutenes. nih.gov This transformation proceeds through a metal-catalyzed reaction involving the formation of a cyclopropyl carbene intermediate, which then rearranges. nih.gov While this specific example involves an alkynyl cyclopropane, it highlights a potential reactive pathway for appropriately functionalized cyclopropyl pyrazoles. Another documented ring enlargement process involves the conversion of donor-acceptor-substituted cyclopropanes into five-membered enol ether systems, forming spiroketals. acs.org This reaction is often facilitated by a Lewis acid, which promotes the ring enlargement. acs.org

The stability of the cyclopropyl group is a key consideration in synthetic applications. Studies have noted that the susceptibility of the cyclopropane ring to opening under physiological conditions warrants investigation, particularly in the context of drug design. vulcanchem.com The Cloke-Wilson rearrangement describes the thermal or transition metal-catalyzed rearrangement of cyclopropyl ketones, imines, and related systems to form five-membered heterocycles like dihydrofurans and pyrrolines, respectively. rsc.org This highlights a fundamental reactivity pattern where the strained three-membered ring can expand to a more stable five-membered ring. rsc.org

The table below summarizes various conditions and outcomes for the ring-opening and expansion of cyclopropyl-containing compounds, providing insight into potential transformations for this compound.

| Reaction Type | Substrate Type | Conditions | Product Type | Ref. |

| Ring-Opening | Cyclopropyl Imine | Cp₂Ti(BTMSA) | Azatitanacyclohexene | nih.gov |

| Ring-Expansion | Alkynyl Cyclopropane | Copper/Silver Catalysis | Cyclobutene | nih.gov |

| Ring-Expansion | Donor-Acceptor Cyclopropane | Lewis Acid (e.g., Yb(OTf)₃) | Spiroketal | acs.org |

| Rearrangement | Cyclopropyl Ketone/Imine | Thermal or Metal Catalysis | Dihydrofuran/Pyrroline | rsc.org |

| Ring-Opening | Donor-Acceptor Cyclopropane | N-Nucleophiles (e.g., Amines) | Acyclic Amines / N-Heterocycles | thieme-connect.com |

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity, stability, and mechanistic pathways of this compound and its derivatives. While comprehensive experimental thermodynamic data for this compound itself is not extensively documented in the literature, computational and experimental studies on related systems offer valuable information.

Kinetic studies on reactions involving cyclopropyl moieties reveal important details about reaction mechanisms. For example, in the copper-catalyzed hydroamination of cyclopropenes with pyrazoles, kinetic profiling through variable-time normalization analysis (VTNA) was employed to understand the reaction order with respect to the reactants and catalyst. escholarship.org This study found a first-order dependence on both the cyclopropene and the copper catalyst, and an inverse first-order dependence on the pyrazole, suggesting a complex catalytic cycle. escholarship.org Furthermore, investigations into the thermal rearrangement of titanium-containing metallacycles derived from cyclopropyl imines involved kinetic analysis to determine the reaction order and activation parameters, which were then compared with computationally derived values. nih.gov Such studies are critical for understanding the energy barriers associated with transformations like ring-opening. nih.gov

Thermodynamic parameters, such as proton affinity (PA) and acid dissociation constants (pKa), are fundamental to understanding the reactivity of pyrazoles. The basicity of the pyrazole ring is a key factor in many of its reactions, including nucleophilic substitution and catalysis. nih.govmdpi.com Extensive theoretical studies using Density Functional Theory (DFT) have been conducted to calculate the gas-phase and aqueous-phase basicity of a large set of 150 pyrazoles. rsc.org These calculations provide values for changes in enthalpy (ΔH) and Gibbs free energy (ΔG) upon protonation. rsc.org For pyrazole itself, the experimental pKa is approximately 2.5. Substituents on the pyrazole ring significantly influence its basicity. mdpi.com Computational studies on a related derivative, 4-(3-cyclopropyl-1H-pyrazol-1-yl)thiophene-2-carbaldehyde, have predicted a pKa of around 8.5, indicating that the substituent pattern can dramatically alter the electronic properties and basicity of the pyrazole core. vulcanchem.com

The table below presents calculated thermodynamic data for pyrazole, which serves as the parent compound for this compound, illustrating the type of data used to quantify reactivity.

Calculated Thermodynamic Parameters for Pyrazole Protonation

| Parameter | Value (kJ/mol) | Method |

|---|---|---|

| Gas Phase Proton Affinity (PA) | -904.3 | DFT (B3LYP/6-311++G(d,p)) |

| Gas Phase ΔH | 904.3 | DFT (B3LYP/6-311++G(d,p)) |

| Gas Phase ΔG | 874.1 | DFT (B3LYP/6-311++G(d,p)) |

| Aqueous Phase ΔH | 913.5 | DFT/PCM |

| Aqueous Phase ΔG | 884.2 | DFT/PCM |

Data sourced from theoretical calculations on the parent pyrazole structure. rsc.org

These thermodynamic and kinetic investigations are essential for optimizing reaction conditions, predicting reaction outcomes, and designing novel derivatives of this compound with desired reactivity profiles for various applications.

Synthesis and Advanced Characterization of 3 Cyclopropyl 1h Pyrazole Derivatives and Analogues

N-Substitution Strategies on 3-Cyclopropyl-1H-Pyrazole

The presence of two nitrogen atoms in the pyrazole (B372694) ring offers opportunities for substitution, influencing the molecule's electronic properties and biological activity. Regioselectivity in these reactions is a key consideration.

The introduction of alkyl and aryl groups at the N-1 position of the pyrazole ring is a common strategy to modulate the compound's properties. Various methodologies have been developed to achieve this transformation with control over regioselectivity.

Alkylation of pyrazoles can be achieved under basic conditions. A systematic study on 3-substituted pyrazoles has shown that regioselective N-1 alkylation can be accomplished using potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Another effective method involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, which provides good yields for the N-alkylation of various pyrazoles. mdpi.com The regioselectivity of these reactions is often influenced by the steric hindrance of the substituent at the C-3 position. For unsymmetrical pyrazoles, such as 3-methyl-5-phenyl-1H-pyrazole, alkylation can lead to a mixture of regioisomers. mdpi.com

N-arylation of pyrazoles can be accomplished through reactions with activated aryl halides. For instance, the N-arylation of 3,5-disubstituted pyrazoles with 4-fluoronitrobenzene and 2-fluoronitrobenzene can be carried out using potassium carbonate in DMSO, with microwave irradiation often accelerating the reaction. semanticscholar.org A one-pot synthesis of N-arylpyrazoles from aryl halides has also been developed, proceeding through the formation of an aryllithium intermediate which then reacts with di-tert-butylazodicarboxylate and a 1,3-dicarbonyl compound. organic-chemistry.org This method is tolerant of a wide range of functional groups. organic-chemistry.org

| Pyrazole Substrate | Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 3-Substituted Pyrazoles | Alkyl/Aryl/Heteroaryl Halides | K₂CO₃, DMSO | N-1 Substituted Pyrazoles | Good | researchgate.net |

| 4-Chloropyrazole | Benzhydryl Trichloroacetimidate | CSA, DCE, rt | 1-Benzhydryl-4-chloro-1H-pyrazole | 98% | mdpi.com |

| 3,5-Dimethylpyrazole | 4-Fluoronitrobenzene | K₂CO₃, DMSO, Microwave (5 min) | 1-(4-Nitrophenyl)-3,5-dimethylpyrazole | 90% | semanticscholar.org |

| 3,5-Diphenylpyrazole | 4-Fluoronitrobenzene | K₂CO₃, DMSO, 100°C (45 min) | 1-(4-Nitrophenyl)-3,5-diphenylpyrazole | 85% | semanticscholar.org |

Acylation and sulfonylation at the nitrogen atoms of the pyrazole ring introduce electron-withdrawing groups, which can significantly alter the chemical reactivity and biological profile of the molecule.

Phase-transfer catalysis (PTC) has been effectively employed for the acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles using various acyl halides in the presence of tetrabutylammonium (B224687) bromide as a catalyst. researchgate.net This method can lead to N-acylation, as well as O- and C-acylation, depending on the substrate and reaction conditions. researchgate.net For example, the reaction of 3-hydroxy-5-methyl-1H-pyrazole with p-toluoyl chloride under PTC conditions results in both N-1 and O-acylation. researchgate.net The synthesis of 1-acyl-4-benzhydryl substituted pyrazoles has been achieved under solvent-free conditions by grinding the reactants with a catalytic amount of concentrated sulfuric acid. researchgate.net

Sulfonylation of the pyrazole nucleus introduces a sulfonyl group, often at a nitrogen atom. While specific literature on the N-sulfonylation of this compound is sparse, the synthesis of related sulfonyl chlorides, such as 1-cyclopropyl-1H-pyrazole-3-sulfonyl chloride and 3-cyclopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, has been reported, indicating the feasibility of introducing sulfonyl functionalities to this scaffold. uni.luuni.lu

| Hydroxypyrazole Substrate | Acylating Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxy-5-methyl-1H-pyrazole | Acetyl Chloride | 5-Methyl-1H-pyrazol-3-yl acetate (B1210297) (O-acylation) | Not specified | researchgate.net |

| 3-Hydroxy-5-phenyl-1H-pyrazole | Benzoyl Chloride | 5-Phenyl-1H-pyrazol-3-yl benzoate (B1203000) (O-acylation) | Not specified | researchgate.net |

| 3-Hydroxy-5-methyl-1H-pyrazole | p-Toluoyl Chloride | 1-(4-Methylbenzoyl)-5-methyl-1H-pyrazol-3-yl (4-methyl)benzoate (N,O-diacylation) | Not specified | researchgate.net |

| 3-Hydroxy-5-methyl-1H-pyrazole | p-Anisoyl Chloride | 1-(4-Methoxybenzoyl)-5-methyl-1H-pyrazol-3-yl (4-methoxy)benzoate (N,O-diacylation) | Not specified | researchgate.net |

The introduction of a gem-difluorocyclopropyl group at the N-1 position of pyrazoles is of significant interest due to the unique properties conferred by this fluorine-containing moiety. A robust method for this transformation involves the difluorocyclopropanation of N-vinylpyrazoles. researchgate.net This reaction can be achieved using the CF₃SiMe₃–NaI system and has been shown to be efficient on a large scale. researchgate.netmdpi.com The resulting N-difluorocyclopropyl-substituted pyrazoles are stable and can be further functionalized to introduce various groups such as amines, carboxylic acids, aldehydes, and bromides. researchgate.net

The generation of difluorocarbene, the reactive intermediate for cyclopropanation, can be achieved from various precursors. d-nb.infonih.gov These include the decomposition of (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) and the iodide-induced decomposition of trimethyl(trifluoromethyl)tin. nih.gov

Functionalization of the Pyrazole Ring at C-4 and C-5 Positions

Direct functionalization of the carbon atoms of the pyrazole ring is a powerful strategy for creating diverse derivatives with tailored properties.

Halogenation of the pyrazole ring provides key intermediates for further synthetic transformations, particularly cross-coupling reactions. Electrophilic halogenation of pyrazoles typically occurs at the C-4 position due to its higher electron density, unless this position is already substituted. researchgate.net

A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C-4 position has been developed using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source in DMSO at room temperature. beilstein-archives.orgdntb.gov.ua This metal-free protocol offers a broad substrate scope and provides the 4-halogenated products in moderate to excellent yields. beilstein-archives.orgdntb.gov.ua The reaction is compatible with various substituents on the aryl ring. beilstein-archives.org To achieve halogenation at the C-5 position, it is often necessary to have the C-4 position blocked or to utilize a directed metalation approach. researchgate.net

| Substrate (Ar group) | Halogenating Agent (NXS) | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl | NBS | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 95% | beilstein-archives.org |

| 4-Methylphenyl | NBS | 4-Bromo-3-(4-methylphenyl)-1-tosyl-1H-pyrazol-5-amine | 98% | beilstein-archives.org |

| 4-Chlorophenyl | NBS | 4-Bromo-3-(4-chlorophenyl)-1-tosyl-1H-pyrazol-5-amine | 95% | beilstein-archives.org |

| Phenyl | NIS | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 90% | beilstein-archives.org |

| Phenyl | NCS | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 55% | beilstein-archives.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and introducing a wide array of substituents onto the pyrazole core.

The Suzuki-Miyaura coupling is widely used for the arylation of halo-pyrazoles. This reaction has been successfully applied to unprotected nitrogen-rich heterocycles, including pyrazoles. nih.gov For instance, 3- and 4-bromopyrazoles can be coupled with arylboronic acids in good to very good yields using a palladium precatalyst. nih.gov The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, a base such as potassium phosphate, and a solvent system like dioxane/water. nih.gov

The Sonogashira coupling allows for the introduction of alkyne moieties. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes. acs.orgorganic-chemistry.org These reactions are generally tolerant of various functional groups and can be performed under mild conditions. wikipedia.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromopyrazole | Phenylboronic acid | Pd precatalyst (P1), K₃PO₄, dioxane/H₂O, 100°C | 4-Phenylpyrazole | 86% | nih.gov |

| Suzuki-Miyaura | 3-Bromopyrazole | 4-Methoxyphenylboronic acid | Pd precatalyst (P1), K₃PO₄, dioxane/H₂O, 100°C | 3-(4-Methoxyphenyl)pyrazole | 75% | nih.gov |

| Sonogashira | Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂, TBAF, 80°C (solvent-free) | Internal Alkyne | Good to Excellent | acs.org |

| Sonogashira | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | 3-Ethynylpyridine | Pd precatalyst (P2), TMP, DMSO, 60°C | 1-Methyl-4-(pyridin-3-ylethynyl)-1H-pyrazole-3-carbaldehyde | 63% | nih.gov |

Modifications of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group at the 3-position of the pyrazole ring is a key structural feature that influences the molecule's pharmacological and physicochemical properties. Modifications to this moiety are a significant area of research for developing new analogues with altered potency, selectivity, and metabolic stability. The cyclopropyl ring can serve as a rigid scaffold, providing conformational constraint, or it can be replaced entirely to explore different chemical spaces. iris-biotech.de

One common modification strategy involves the complete replacement of the cyclopropyl group with other substituents to investigate structure-activity relationships (SAR). In the development of kinase inhibitors, for example, the cyclopropyl group on the pyrazole has been systematically replaced with various other moieties. These include simple alkyl groups like methyl, isopropyl, and tert-butyl, as well as functional groups such as methyl esters, isopropyl esters, tert-butyl esters, and methyl amides. nih.gov This approach allows researchers to probe the effects of steric bulk, electronics, and hydrogen bonding potential at this position, leading to the optimization of inhibitor-protein interactions. nih.gov The synthesis of these analogues typically involves starting with a different precursor that already contains the desired substituent in place of the cyclopropyl group. nih.gov

These modifications are crucial for fine-tuning the biological activity of the parent compound. The exchange of the cyclopropyl group for other residues can dramatically alter the compound's binding affinity for its target, as well as its pharmacokinetic profile. iris-biotech.denih.gov

Pyrazole-Fused Heterocyclic Systems Derived from this compound

This compound and its derivatives are versatile building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the functional groups on the pyrazole ring, leading to the formation of new rings and creating polycyclic structures with diverse biological activities. The synthesis of pyrazole-fused heterocycles has gained considerable attention due to their wide applications in medicinal chemistry. researchgate.net

Various synthetic strategies are employed to construct these fused systems. For instance, pyrazole-4-carbaldehydes can serve as precursors to a range of fused heterocycles through condensation and cyclization reactions. semanticscholar.org Although not always starting specifically from a 3-cyclopropyl derivative, these methods are broadly applicable. Common fused systems synthesized from pyrazole precursors include:

Pyrazolo[1,5-a]pyrimidines : Formed by reacting aminopyrazole derivatives with compounds like (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one. bohrium.com

Pyrazolo[3,4-b]pyridines : Can be synthesized via the Friedländer condensation of 5-amino-1H-pyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group. semanticscholar.org

Pyrazolo[3,4-d]pyrimidines : These can be prepared through various cyclization strategies, often involving aza-Wittig reactions or condensation of aminopyrazoles with suitable reagents. semanticscholar.org

Pyrazolo[3,4-d]pyridazines : Synthesized by the reaction of pyrazole-3-carboxylates with hydrazine (B178648) derivatives. semanticscholar.org

These fused systems often exhibit enhanced biological profiles compared to their monocyclic precursors. The combination of the pyrazole core with other heterocyclic rings can lead to novel compounds with applications as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Derivatives

The characterization of novel derivatives of this compound relies on a suite of advanced analytical techniques. These methods are essential for confirming the chemical structure, determining purity, and understanding the three-dimensional arrangement of atoms in complex molecules. nih.govresearchgate.net

High-Resolution NMR Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.gov

In ¹H NMR spectra, the protons of the cyclopropyl ring typically appear as complex multiplets in the upfield region (δ 0.7–2.0 ppm) due to geminal and vicinal coupling. For example, in a series of N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide derivatives, the cyclopropyl protons were observed at approximately δ 1.85 ppm (methine, -CH), δ 0.92 ppm (methylene, -CH₂), and δ 0.71 ppm (methylene, -CH₂). tandfonline.com The pyrazole ring protons give characteristic signals in the aromatic region of the spectrum. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. nih.gov The carbons of the cyclopropyl group are typically found at high field strength. Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives. nih.gov For fluorinated analogues, ¹⁹F NMR is a powerful technique for monitoring reaction progress and identifying fluorinated species in crude reaction mixtures. mdpi.com

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole C4-H | 6.0 - 6.5 | d or s | Position and coupling depend on substitution at N1 and C5. |

| Pyrazole C5-H | 7.4 - 7.8 | d or s | Position and coupling depend on substitution at N1 and C4. |

| Pyrazole N-H | 12.0 - 13.0 | br s | Often broad and may exchange with D₂O. |

| Cyclopropyl CH | 1.8 - 2.0 | m | Methine proton. |

| Cyclopropyl CH₂ | 0.7 - 1.0 | m | Methylene protons. |

Table 1: Representative ¹H NMR Data for a this compound Scaffold.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of newly synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net

The fragmentation patterns observed in electron ionization (EI-MS) provide valuable structural information. Pyrazole rings exhibit characteristic fragmentation pathways. A common process involves the initial loss of a hydrogen atom ([M-H]⁺) followed by the expulsion of stable neutral molecules like molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net The cleavage of the pyrazole ring is a dominant fragmentation route. For this compound derivatives, fragmentation can also involve the loss of the cyclopropyl group (a loss of 41 Da) or rearrangements involving this moiety. The specific fragmentation pattern helps to confirm the identity and substitution pattern of the pyrazole core and its substituents. researchgate.netmiamioh.edu

| Fragmentation Process | Neutral Loss | Significance |

| Ring Cleavage | N₂ (28 Da) | Characteristic of many nitrogen-containing heterocycles. |

| Ring Cleavage | HCN (27 Da) | A primary fragmentation pathway for the pyrazole ring. researchgate.net |

| Substituent Loss | C₃H₅ radical (41 Da) | Loss of the cyclopropyl group. |

| Rearrangement + Loss | C₂H₂ (26 Da) | Often occurs after initial ring fragmentation. researchgate.net |

Table 2: Common Mass Spectrometry Fragmentation Pathways for this compound Derivatives.

Single Crystal X-ray Diffraction Analysis of Complex Derivatives

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline derivatives. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a molecule. researchgate.net

For pyrazole derivatives, X-ray crystallography has been used to establish the planarity of the pyrazole ring and the orientation of its substituents. spast.org The analysis reveals detailed information about the crystal packing, including intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material. spast.org For example, crystallographic studies of pyrazole-pyrazoline hybrids have provided specific unit cell parameters, including the crystal system (e.g., triclinic, monoclinic) and space group (e.g., P-1, P2₁/n). nih.gov Such data are fundamental for structure-based drug design and materials science. High-pressure single-crystal X-ray diffraction can also be used to study phase transitions and the behavior of these compounds under extreme conditions. ed.ac.uk

| Parameter | Example Value (Compound 4) | Example Value (Compound 5a) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 9.348(2) | 21.54552(17) |

| b (Å) | 9.793(2) | 7.38135(7) |

| c (Å) | 16.366(4) | 22.77667(19) |

| α (°) | 87.493(6) | 90 |

| β (°) | 87.318(6) | 101.0921(8) |

| γ (°) | 84.676(6) | 90 |

Table 3: Representative Single Crystal X-ray Diffraction Data for Two Pyrazole Derivatives. Data adapted from reference nih.gov.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For derivatives of this compound, FTIR spectra can confirm the presence of key structural features. For instance, N-H stretching vibrations of the pyrazole ring typically appear as a broad band in the region of 3100-3300 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring are found in the 1400-1600 cm⁻¹ region. If the pyrazole is derivatized with other functional groups, such as amides or esters, their characteristic absorptions will also be present. For example, N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl) carboxamide derivatives show strong carbonyl (C=O) stretching frequencies in the range of 1650–1710 cm⁻¹. tandfonline.com Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Pyrazole N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Cyclopropyl C-H | Stretch | 2990 - 3050 |

| Amide C=O | Stretch | 1650 - 1710 tandfonline.com |

| Pyrazole C=N / C=C | Stretch | 1400 - 1600 |

Table 4: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives.

Computational and Theoretical Studies of 3 Cyclopropyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, which in turn governs chemical reactivity. For substituted pyrazoles, these calculations are crucial for understanding the influence of various functional groups on the heterocyclic ring.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) and the associated energy.

For 3-cyclopropyl-1H-pyrazole, a full geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to find the structure with the minimum potential energy. nih.gov The presence of the cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, is expected to influence the bond lengths and angles of the adjacent pyrazole (B372694) ring. wikipedia.org The C3-C(cyclopropyl) bond length and the orientation of the cyclopropyl ring relative to the pyrazole ring are key parameters. Analysis of the vibrational frequencies is also performed to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazole System This table presents typical data obtained from DFT calculations on a related pyrazole derivative, illustrating the type of information generated for geometric analysis.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 | - | - |

| N2-C3 | 1.33 | - | - |

| C3-C4 | 1.42 | - | - |

| C4-C5 | 1.38 | - | - |

| C5-N1 | 1.34 | - | - |

| C3-C(substituent) | 1.49 | - | - |

| N1-N2-C3 | - | 112.0 | - |

| N2-C3-C4 | - | 105.0 | - |

Note: Data is illustrative and based on general findings for pyrazole systems.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, DFT calculations would reveal the energies and spatial distributions of these orbitals. The cyclopropyl group is known to act as a good donor in hyperconjugation, which would likely raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity compared to unsubstituted pyrazole. wikipedia.org The LUMO is expected to be distributed primarily over the pyrazole ring. The analysis of the HOMO-LUMO gap provides insight into the molecule's electronic stability and its potential behavior in pericyclic reactions or as a ligand in metal complexes. scispace.com

Table 2: Representative FMO Energies from DFT Calculations This table shows typical energy values for frontier orbitals in pyrazole derivatives, as would be calculated for this compound.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating potential |

| LUMO | -0.8 | Electron-accepting potential |

Note: Values are representative and serve to illustrate typical outputs of FMO analysis.

Computational chemistry allows for the exploration of potential chemical reactions by mapping the potential energy surface that connects reactants to products. A critical aspect of this is locating the transition state (TS)—the highest energy point along the reaction coordinate—which determines the activation energy and, therefore, the reaction rate.

For reactions involving this compound, such as electrophilic substitution on the pyrazole ring or reactions involving the cyclopropyl group, DFT methods can be used to calculate the geometries and energies of the transition states. For example, in an N-alkylation reaction, calculations could compare the energy barriers for substitution at the N1 versus the N2 position, predicting the regioselectivity of the reaction. These studies provide a theoretical framework for rationalizing and predicting the outcomes of chemical syntheses. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations provide a view of molecular vibrations, rotations, and conformational changes. nih.gov

For this compound, MD simulations can be used to explore the conformational flexibility, particularly the rotation of the cyclopropyl group relative to the pyrazole ring. These simulations can reveal the preferred orientations and the energy barriers between different conformations. In condensed phases, MD can also model the interactions between the molecule and surrounding solvent molecules, providing insights into solvation effects and how they might influence reactivity or tautomeric equilibria. eurasianjournals.com

Tautomerism and Isomerism Studies

Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. For a 3-substituted pyrazole, this results in an equilibrium between the 3-substituted and 5-substituted forms, a phenomenon known as annular tautomerism. nih.gov

Computational methods, particularly DFT, are highly effective at predicting the relative stabilities of these tautomers. By calculating the ground-state energies of both the this compound and 5-cyclopropyl-1H-pyrazole tautomers, their equilibrium population can be predicted using the Boltzmann distribution. nih.gov Studies on other 3(5)-substituted pyrazoles have shown that electron-donating groups generally favor the tautomer where the substituent is at the C3 position. mdpi.com Given the electron-donating nature of the cyclopropyl group through hyperconjugation, it is predicted that the this compound tautomer would be more stable than its 5-cyclopropyl counterpart. wikipedia.org Calculations can also model the effect of the solvent on this equilibrium, as polar solvents can stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding. nih.gov

Table 3: Predicted Relative Energies of this compound Tautomers Illustrative data based on computational studies of similar 3(5)-substituted pyrazoles.

| Tautomer | Relative Energy (kcal/mol) (Gas Phase) | Predicted Stability |

|---|---|---|

| This compound | 0.00 | More Stable |

Note: The energy difference is an estimate based on the known electronic effects of substituents on the pyrazole ring. mdpi.comresearchgate.net

Spectroscopic Property Prediction to Aid Structural Elucidation

Quantum chemical calculations can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly valuable.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ). researchgate.net These predicted ¹H and ¹³C NMR chemical shifts can be compared directly with experimental spectra to confirm the structure and assign specific signals to the correct atoms. researchgate.net This is especially useful for distinguishing between the 3- and 5-substituted tautomers, as the chemical shifts of the ring protons and carbons are sensitive to the position of the substituent and the NH proton. mdpi.com Similarly, calculations can predict vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra. nih.gov

Applications of 3 Cyclopropyl 1h Pyrazole in Advanced Chemical Syntheses and Materials Science

3-Cyclopropyl-1H-Pyrazole as a Ligand in Homogeneous and Heterogeneous Catalysis

The two adjacent nitrogen atoms in the pyrazole (B372694) ring make it an excellent coordinating agent for a wide range of metal centers. The specific substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity.

The design of ligands based on this compound leverages the compound's structural features to create specific catalytic environments. The cyclopropyl (B3062369) group, with its sp2-hybridized character and steric bulk, can influence the coordination geometry and stability of the metal complex. The synthesis of these ligands typically involves functionalization at the N1 position of the pyrazole ring, which allows for the creation of bidentate, tridentate, or polydentate ligand systems.

Common synthetic strategies often begin with the N-arylation or N-alkylation of the this compound core. organic-chemistry.org For instance, coupling reactions with aryl halides can introduce coordinating groups, while reactions with alkyl halides bearing additional donor atoms (e.g., nitrogen, oxygen, or phosphorus) can produce chelating ligands. The synthesis is often modular, allowing for systematic variation of the ligand architecture to optimize catalytic performance. The fundamental approach for creating the pyrazole ring itself involves the cyclocondensation of a 1,3-dicarbonyl compound (in this case, one containing a cyclopropyl group) with a hydrazine (B178648) derivative. mdpi.comnih.gov

Ligands derived from pyrazoles have demonstrated significant efficacy in a variety of metal-catalyzed organic transformations. While research specifically detailing this compound ligands is emerging, the performance of closely related pyrazole-based systems provides strong indicators of their potential. For example, copper complexes featuring pyrazole ligands have been successfully employed in hydroamination reactions. escholarship.org Cobalt complexes with pyrazole-containing ligands have shown activity as catalysts for the peroxidative oxidation of cyclohexane (B81311) to produce cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. researchgate.net

The presence of the cyclopropyl group can impart unique selectivity and activity. Its steric influence can create specific pockets around the metal center, potentially leading to enhanced stereocontrol in asymmetric catalysis. Furthermore, its electronic properties can modulate the electron density at the metal, affecting its reactivity in processes like cross-coupling reactions, C-H activation, and oxidation catalysis. Heterogeneous catalysts can be developed by immobilizing these pyrazole complexes on solid supports, a strategy that offers advantages such as catalyst recyclability and simplified product purification. rsc.org

| Organic Transformation | Metal Center | Potential Role of Cyclopropyl Group | Reference Context |

|---|---|---|---|

| Hydroamination | Copper (Cu) | Influences regioselectivity and enantioselectivity through steric hindrance. | General copper-pyrazole catalysis. escholarship.org |

| Alkane Oxidation | Cobalt (Co) | Modulates redox potential of the metal center, affecting catalyst stability and turnover. | Cobalt-pyrazole complexes for oxidation. researchgate.net |

| Cross-Coupling Reactions | Palladium (Pd), Nickel (Ni) | Enhances catalyst stability and influences reductive elimination step. | General use of N-heterocycles as ligands. organic-chemistry.org |

Utilization as a Building Block in Complex Chemical Synthesis

Beyond its role in catalysis, this compound is a valuable building block for constructing more intricate molecular architectures, particularly in the fields of medicinal and agrochemical research. nih.gov Its rigid structure and defined substitution pattern make it an ideal scaffold for elaborating complex target molecules.

The this compound moiety is present in numerous advanced organic scaffolds designed for biological activity. A notable example is its incorporation into diaryl-pyrazole derivatives investigated as potent and selective antagonists for the cannabinoid type 1 (CB1) receptor. nih.gov In the synthesis of these compounds, the cyclopropyl-pyrazole core serves as the central anchor upon which other critical pharmacophoric elements, such as substituted phenyl rings and carboxamide side chains, are systematically added.

The synthesis of these complex molecules often involves a multi-step sequence where the pre-formed this compound or a derivative is further functionalized. Key reactions may include:

N-Arylation: Palladium- or copper-catalyzed coupling reactions to attach aryl groups at the N1 position.

C-Functionalization: Halogenation of the pyrazole ring at the 4-position, followed by metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) to introduce additional diversity.

Side-Chain Elaboration: Conversion of existing functional groups (e.g., esters or nitriles) on the pyrazole ring into more complex functionalities like amides or other heterocyclic rings.

This building block approach allows chemists to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing atoms from all starting materials, are a powerful tool in modern organic synthesis. nih.gov Pyrazole derivatives are frequently synthesized using MCRs, which offer high efficiency, atom economy, and rapid access to molecular complexity. doaj.orgnih.gov

The most common MCR approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound, a hydrazine, and often other components. beilstein-journals.org To generate the this compound scaffold, a three-component reaction can be designed using a cyclopropyl-containing 1,3-dielectrophile (e.g., cyclopropyl β-diketone) as one of the key starting materials. mdpi.com For instance, the reaction of a cyclopropyl β-ketoester, an aldehyde, and a hydrazine can lead to highly substituted pyrazole systems in a single pot. nih.gov While this compound itself may not always be the reactant in an MCR, its structural motif is readily assembled through MCRs, highlighting its accessibility for further synthetic applications.

| Component 1 | Component 2 | Component 3 | Resulting Scaffold |

|---|---|---|---|

| Cyclopropyl β-diketone | Hydrazine hydrate (B1144303) | Aldehyde | Substituted this compound |

| 1-cyclopropyl-1,3-butanedione | Phenylhydrazine | Benzaldehyde | 1,5-diphenyl-3-cyclopropyl-4-substituted-1H-pyrazole derivative |

Integration into Functional Materials

The application of pyrazole derivatives extends into materials science, where their unique photophysical and coordination properties are exploited. researchgate.netdoaj.org The integration of the this compound unit into functional materials is an area of growing interest. The pyrazole ring can act as a linker in coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms can coordinate to metal ions, creating extended network structures with potential applications in gas storage, separation, and catalysis.